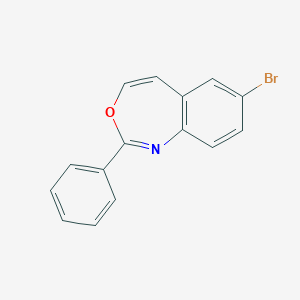

7-Bromo-2-phenyl-3,1-benzoxazepine

Description

Structure

3D Structure

Properties

CAS No. |

19062-90-9 |

|---|---|

Molecular Formula |

C15H10BrNO |

Molecular Weight |

300.15 g/mol |

IUPAC Name |

7-bromo-2-phenyl-3,1-benzoxazepine |

InChI |

InChI=1S/C15H10BrNO/c16-13-6-7-14-12(10-13)8-9-18-15(17-14)11-4-2-1-3-5-11/h1-10H |

InChI Key |

AIBBQTHVKOGPTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br |

Synonyms |

7-Bromo-2-phenyl-3,1-benzoxazepine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-phenyl-3,1-benzoxazepine

Introduction

7-Bromo-2-phenyl-3,1-benzoxazepine is a heterocyclic compound belonging to the benzoxazepine class. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Benzoxazepine derivatives have been investigated for their potential as anticancer, anticonvulsant, and antimicrobial agents. The introduction of a bromine atom and a phenyl group to the core structure is anticipated to modulate the compound's lipophilicity, metabolic stability, and receptor-binding affinity, making it a target for further investigation. This document serves as a technical resource for professionals in drug development, summarizing the predicted physicochemical properties, a proposed synthetic pathway, and a potential biological mechanism of action.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for the parent 3,1-benzoxazepine and a structurally related bromo-substituted benzodiazepine. These values provide an approximation of the expected properties for 7-Bromo-2-phenyl-3,1-benzoxazepine.

| Property | 3,1-Benzoxazepine (Parent Compound)[1] | 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1][2]diazepin-2-one (Related Compound)[3] |

| Molecular Formula | C₉H₇NO | C₁₆H₁₃BrN₂O |

| Molecular Weight | 145.16 g/mol | 329.19 g/mol |

| XLogP3 | 1.9 | 3.1 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 2 |

| Rotatable Bond Count | 0 | 1 |

| Exact Mass | 145.052763847 Da | 328.02113 Da |

| Topological Polar Surface Area | 21.6 Ų | 32.7 Ų |

| Heavy Atom Count | 11 | 20 |

Experimental Protocols

A specific experimental protocol for the synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of benzoxazepine derivatives. A common approach involves the condensation of a substituted 2-aminophenol with a suitable aldehyde or its equivalent.

Proposed Synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine:

The synthesis could be envisioned in a two-step process starting from 2-amino-4-bromophenol and benzaldehyde.

-

Step 1: Formation of the Schiff Base.

-

To a solution of 2-amino-4-bromophenol (1 equivalent) in a suitable solvent such as ethanol or methanol, benzaldehyde (1 equivalent) is added.

-

A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated for several hours to form the corresponding Schiff base (an imine).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or evaporation of the solvent.

-

-

Step 2: Cyclization to form the 3,1-benzoxazepine ring.

-

The Schiff base from Step 1 is dissolved in an appropriate solvent.

-

A reagent that can facilitate the ring closure is then added. This could potentially be achieved through various methods reported for similar cyclizations, which may involve the use of a dehydrating agent or a catalyst to promote intramolecular cyclization.

-

The reaction conditions, such as temperature and reaction time, would need to be optimized.

-

The final product, 7-Bromo-2-phenyl-3,1-benzoxazepine, would be purified using standard techniques like column chromatography or recrystallization.

-

It is crucial to note that this is a generalized, proposed protocol, and optimization of reagents, solvents, and reaction conditions would be necessary for a successful synthesis.

Visualizations

Caption: Proposed two-step synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine.

Some benzoxazepine derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells.[4][5][6] The following diagram illustrates a simplified representation of this potential mechanism of action.

References

- 1. 3,1-Benzoxazepine | C9H7NO | CID 12517336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one | C16H13BrN2O | CID 627432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cell cycle-related signaling pathways modulated by peripheral benzodiazepine receptor ligands in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligands of the peripheral benzodiazepine receptor induce apoptosis and cell cycle arrest in oesophageal cancer cells: involvement of the p38MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1 [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 7-Bromo-2-phenyl-3,1-benzoxazepine and Related Compounds

Disclaimer: Extensive searches for the specific compound 7-Bromo-2-phenyl-3,1-benzoxazepine did not yield a definitive CAS number or a standardized IUPAC name from publicly available chemical databases. This suggests that the compound may be a novel chemical entity, not yet widely synthesized, or is referenced under a different nomenclature. This guide will provide information on closely related compounds and present a detailed technical overview of a structurally similar molecule to serve as a representative example for researchers, scientists, and drug development professionals.

Identification of "7-Bromo-2-phenyl-3,1-benzoxazepine" and Structurally Similar Compounds

While a direct match for "7-Bromo-2-phenyl-3,1-benzoxazepine" is not available, several related benzoxazepine and benzodiazepine derivatives have been identified. These compounds share core structural motifs, such as the brominated benzene ring fused to a seven-membered heterocyclic ring and a phenyl substituent.

Table 1: Identification of Compounds Structurally Related to 7-Bromo-2-phenyl-3,1-benzoxazepine

| Compound Name | CAS Number | IUPAC Name | Molecular Formula | Notes |

| 2-Phenyl-3,1-benzoxazepine | 14300-21-1 | 2-phenyl-3,1-benzoxazepine[1][2] | C₁₅H₁₁NO | This compound contains the core 2-phenyl-3,1-benzoxazepine structure but lacks the bromo-substituent at the 7-position. |

| 7-Bromo-2-(p-bromophenyl)-3,1-benzoxazepine | 19062-92-1 | 7-bromo-2-(4-bromophenyl)-3,1-benzoxazepine[3] | C₁₅H₁₀Br₂NO | This derivative includes the 7-bromo substitution but has an additional bromine atom on the phenyl ring. |

| 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 2894-61-3 | 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one[4] | C₁₅H₁₁BrN₂O | A benzodiazepine derivative with high structural similarity, featuring the 7-bromo and 5-phenyl substitutions on a fused diazepine ring system. This compound is also known as bromonordiazepam. |

| Phenazepam | 51753-57-2 | 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[5] | C₁₅H₁₀BrClN₂O | A well-documented benzodiazepine drug that is structurally analogous to the requested compound, featuring a 7-bromo substituent and a phenyl group (with a chlorine substituent) attached to the diazepine ring. It is used in the treatment of various mental disorders, including schizophrenia and anxiety.[5] |

Representative Technical Guide: Phenazepam

Given the lack of specific data for "7-Bromo-2-phenyl-3,1-benzoxazepine," this section provides a detailed technical guide for Phenazepam , a structurally related and well-documented benzodiazepine.

Chemical and Physical Properties

The following table summarizes key quantitative data for Phenazepam.

Table 2: Physicochemical Properties of Phenazepam

| Property | Value | Reference |

| IUPAC Name | 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [5] |

| CAS Number | 51753-57-2 | [5] |

| Molecular Formula | C₁₅H₁₀BrClN₂O | [5] |

| Molecular Weight | 349.6 g/mol | [5] |

| Bioavailability | 16.7% (in rats) | [5] |

| Metabolism | Hepatic (aromatic oxidation and C3-hydroxylation) | [5] |

| Elimination Half-life | 6–18 hours | [5] |

| Excretion | Renal | [5] |

Experimental Protocols

The synthesis of Phenazepam involves a multi-step process that was first developed in the Soviet Union.[5][6] A general outline of a synthetic route is as follows:

-

Acylation of p-bromoaniline: The synthesis begins with the acylation of p-bromoaniline with o-chlorobenzoic acid acyl chloride. This reaction is typically catalyzed by zinc chloride to produce 2-(o-chlorobenzoylamino)-5-bromo-2-chlorobenzophenone.[6]

-

Hydrolysis: The resulting benzophenone derivative is then hydrolyzed using aqueous sulfuric acid. This step yields 2-amino-5-bromo-2'-chlorobenzophenone.[6]

-

Acylation with Glycine Derivative: The aminobenzophenone is subsequently acylated with the hydrochloride of aminoacetic acid acyl chloride in a chloroform solvent. This forms 2-(aminomethylcarbonylamino)-5-bromo-2-chlorobenzophenone hydrochloride.[6]

-

Cyclization: The hydrochloride salt is converted to a free base using aqueous ammonia. The final step involves thermal cyclization of this intermediate to yield bromodihydrochlorophenylbenzodiazepine, which is Phenazepam.[6]

The hydrochloride of aminoacetic acid acyl chloride is prepared by treating glycine with phosphorus pentachloride (PCl₅) in chloroform.[6]

Biological Activity and Signaling Pathways

Benzodiazepines, including Phenazepam, exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.

The binding of benzodiazepines to the GABAₐ receptor potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or sedative effect.

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Conclusion

While specific technical data for 7-Bromo-2-phenyl-3,1-benzoxazepine remains elusive, the analysis of structurally related compounds, particularly benzodiazepines like Phenazepam, provides a valuable framework for understanding its potential chemical properties and biological activities. Researchers interested in this specific benzoxazepine may need to undertake de novo synthesis and characterization. The provided information on related compounds and the detailed guide on Phenazepam can serve as a foundational resource for such endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-phenyl-3,1-benzoxazepine | CAS#:14300-21-1 | Chemsrc [chemsrc.com]

- 3. 7-Bromo-2-(p-bromophenyl)-3,1-benzoxazepine | 19062-92-1 [m.chemicalbook.com]

- 4. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | C15H11BrN2O | CID 76167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenazepam - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Novel Benzoxazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of modern synthetic pathways to novel benzoxazepine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anticonvulsant, and neuroprotective properties. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the biological context for these promising therapeutic agents.

Core Synthetic Methodologies

The synthesis of the benzoxazepine scaffold can be achieved through various strategic approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions. This section details several key methodologies, providing both a conceptual overview and detailed experimental protocols.

Reaction of 2-Aminophenols with Alkynones

A direct and efficient method for the synthesis of benzo[b][1][2]oxazepines involves the reaction of 2-aminophenols with alkynones. This reaction proceeds via the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. The hydroxy proton of the aminophenol plays a crucial role in the formation of the key intermediate.[3]

-

To a solution of 2-aminophenol (0.5 mmol, 1.0 equiv.) in 1,4-dioxane (2.5 mL) is added 1,3-diphenylprop-2-yn-1-one (0.5 mmol, 1.0 equiv.).

-

The reaction mixture is stirred at 100 °C for 24 hours under an argon atmosphere.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (hexane/ethyl acetate as eluent) to afford the desired benzo[b][1][2]oxazepine derivative.

Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-diones

Chiral 4,1-benzoxazepine-2,5-diones can be synthesized in a single step using a chiral pool methodology. This approach involves the coupling of substituted anthranilic acids with α-haloacids. The choice of halogen on the α-haloacid can influence the reaction outcome, with α-bromoacids often leading directly to the cyclized product.[4][5]

-

A mixture of (S)-2-bromopropanoic acid (5 mmol, 2.0 equiv.), thionyl chloride (7.5 mmol, 2.5 equiv.), and a catalytic amount of DMF (1 drop) is heated at 60 °C for 30 minutes.

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is dissolved in DMF (2 mL) and added dropwise to a solution of 3,5-dibromoanthranilic acid (2.5 mmol, 1.0 equiv.) in DMF (3 mL) at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The mixture is then poured into ice-water (50 mL) and the resulting precipitate is filtered, washed with water, and dried.

-

Purification is achieved by column chromatography on silica gel (ethyl acetate/n-hexane, 3:7) to yield the product.[4]

Intramolecular Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of appropriately substituted precursors to form the benzoxazepine ring. This reaction typically involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate a hydroxyl group for nucleophilic attack by an amine or amide.[6][] This method is particularly useful for achieving stereochemical inversion at the alcohol center.

-

To a solution of the starting amino alcohol (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, is added the nucleophile (e.g., a carboxylic acid or sulfonamide, 1.5 equiv.).

-

DIAD (1.5 equiv.) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours, or until the reaction is complete as monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The residue is diluted with ethyl acetate and filtered to remove the triphenylphosphine oxide byproduct.

-

The filtrate is washed successively with water, saturated aqueous NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form the C-O or C-N bonds necessary for the construction of the benzoxazepine ring system. This reaction typically involves the coupling of an aryl halide with an alcohol or an amine. Modern protocols often utilize soluble copper catalysts with ligands such as o-phenanthroline, which allow for milder reaction conditions compared to traditional Ullmann reactions.[2][5]

-

A mixture of 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole (1.0 equiv.), 2-bromophenol (1.2 equiv.), Cs₂CO₃ (3.0 equiv.), CuI (0.2 equiv.), and o-phenanthroline (0.4 equiv.) is placed in a reaction vessel.

-

The vessel is evacuated and backfilled with argon.

-

Anhydrous DMF is added, and the mixture is heated to 120 °C for 48 hours.

-

After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.[2]

Reductive Amination

Reductive amination is a versatile method for the synthesis of saturated heterocyclic systems, including tetrahydrobenzoxazepines. This reaction involves the condensation of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9][10]

-

A solution of the nitroketone precursor in methanol is prepared.

-

To this solution is added 5% palladium on carbon (catalytic amount).

-

The mixture is subjected to hydrogenation (e.g., using a balloon of H₂ or a Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the tetrahydrobenzoxazepine.[8]

Quantitative Data Summary

The following tables summarize representative yields and enantiomeric excess (ee) data for some of the described synthetic methodologies.

Table 1: Synthesis of Benzo[b][1][2]oxazepine Derivatives via Reaction of 2-Aminophenols with Alkynones

| 2-Aminophenol Substituent | Alkynone Substituents (R¹, R²) | Product | Yield (%) |

| H | Ph, Ph | 2,4-diphenyl-benzo[b][1][2]oxazepine | 85 |

| 4-Me | Ph, Ph | 7-methyl-2,4-diphenyl-benzo[b][1][2]oxazepine | 82 |

| 4-Cl | Ph, Ph | 7-chloro-2,4-diphenyl-benzo[b][1][2]oxazepine | 75 |

| H | 4-MeC₆H₄, Me | 2-(4-methylphenyl)-4-methyl-benzo[b][1][2]oxazepine | 91 |

| H | Ph, Et | 2-phenyl-4-ethyl-benzo[b][1][2]oxazepine | 78 |

Data synthesized from representative procedures.

Table 2: Asymmetric Synthesis of (3R)-4,1-Benzoxazepine-2,5-diones

| Anthranilic Acid Substituent | α-Haloacid | Product | Yield (%) | ee (%) |

| 3,5-dibromo | (S)-2-bromopropanoic acid | (3R)-7,9-dibromo-3-methyl-4,1-benzoxazepine-2,5-dione | 78 | >95 |

| 4-methyl | (S)-2-bromopropanoic acid | (3R)-3,9-dimethyl-4,1-benzoxazepine-2,5-dione | 75 | >95 |

| 4-chloro-5-methyl | (S)-2-bromopropanoic acid | (3R)-7-chloro-3,9-dimethyl-4,1-benzoxazepine-2,5-dione | 72 | >95 |

| H | (S)-2-chloropropanoic acid | N-((S)-1-carboxyethyl)anthranilic acid | 85 | >98 |

Table 3: Enantioselective Desymmetrization of 3-Substituted Oxetanes

| Oxetane Substituent (R) | Aniline Substituent | Product | Yield (%) | ee (%) |

| Phenyl | H | (R)-(1-benzyl-1,2,3,5-tetrahydrobenzo[e][1][2]oxazepin-3-yl)methanol | 85 | 92 |

| 4-Fluorophenyl | H | (R)-(1-(4-fluorobenzyl)-...)-methanol | 96 | 94 |

| 2-Thienyl | H | (R)-(1-(thiophen-2-ylmethyl)-...)-methanol | 85 | 92 |

| Phenyl | 4-Methoxy | (R)-(1-benzyl-8-methoxy-...)-methanol | 98 | 90 |

| Naphthyl | H | (R)-(1-(naphthalen-1-ylmethyl)-...)-methanol | 78 | 90 |

Data adapted from[11].

Signaling Pathways and Biological Activity

Many novel benzoxazepine derivatives exhibit potent anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival.[12] Its aberrant activation is a hallmark of many cancers. Several benzoxazepine derivatives have been developed as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR. By blocking the activity of these kinases, these compounds can halt the cell cycle and induce apoptosis in cancer cells.

PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are overexpressed in a variety of cancers and play a role in cell survival, proliferation, and resistance to apoptosis.[] They are considered attractive targets for cancer therapy. Novel benzoxazepine derivatives have been identified as inhibitors of PIM kinases, thereby blocking their pro-survival functions.

Induction of Apoptosis

A common mechanism of action for anticancer benzoxazepine derivatives is the induction of apoptosis (programmed cell death). This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[1][14]

Experimental and Drug Discovery Workflow

The development of novel benzoxazepine derivatives as therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

This workflow illustrates the iterative process of designing, synthesizing, and testing novel compounds. Promising "hits" from initial screens are optimized through structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead candidate for further development.

Conclusion

The benzoxazepine scaffold represents a privileged structure in medicinal chemistry, with a diverse range of accessible synthetic routes and significant potential for the development of novel therapeutics. The methodologies outlined in this guide provide a robust toolkit for researchers in this field. A thorough understanding of the underlying biological pathways, such as PI3K/Akt/mTOR and PIM kinase signaling, is crucial for the rational design of next-generation benzoxazepine derivatives with enhanced efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Account Suspended [cellbiology.blog]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

Spectral data analysis of 7-Bromo-2-phenyl-3,1-benzoxazepine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for 7-Bromo-2-phenyl-3,1-benzoxazepine is not currently available in public databases. The data presented in this document is predicted based on the analysis of structurally analogous compounds and established principles of spectroscopic techniques. This guide is intended for research and informational purposes.

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for 7-Bromo-2-phenyl-3,1-benzoxazepine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of experimental data, this paper presents a comprehensive theoretical analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The predicted data is tabulated for clarity, and detailed, standardized experimental protocols for acquiring such data are provided. Furthermore, a plausible synthetic pathway for the compound is proposed and visualized using the DOT language. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazepine derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 7-Bromo-2-phenyl-3,1-benzoxazepine. These predictions are derived from the known spectral properties of related structures, including 2-phenyl-3,1-benzoxazepines and other brominated aromatic compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 7.8 | m | 2H | Aromatic (Phenyl H-ortho) |

| ~ 7.6 - 7.4 | m | 3H | Aromatic (Phenyl H-meta, H-para) |

| ~ 7.3 | d | 1H | Aromatic (Benzoxazepine H-6) |

| ~ 7.2 | dd | 1H | Aromatic (Benzoxazepine H-8) |

| ~ 7.0 | d | 1H | Aromatic (Benzoxazepine H-9) |

| ~ 5.2 | s | 2H | Methylene (-CH₂-) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=N (Imine) |

| ~ 150 | C-O (Benzoxazepine) |

| ~ 138 | Quaternary C (Benzoxazepine) |

| ~ 135 | Quaternary C (Phenyl) |

| ~ 132 | Aromatic CH |

| ~ 130 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 125 | Aromatic CH |

| ~ 122 | Quaternary C-Br |

| ~ 120 | Aromatic CH |

| ~ 70 | Methylene (-CH₂-) |

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2950 | Weak | Aliphatic C-H stretch |

| ~ 1640 | Strong | C=N stretch (Imine) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (Aryl ether) |

| ~ 1070 | Medium | C-N stretch |

| ~ 820 | Strong | C-H out-of-plane bend (para-substituted) |

| ~ 690 | Strong | C-Br stretch |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 301/303 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 224 | Medium | [M - Br]⁺ |

| 196 | Medium | [M - C₆H₅CN]⁺ |

| 104 | High | [C₆H₅CN]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 7-Bromo-2-phenyl-3,1-benzoxazepine.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition: [1][2]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Recommended parameters include a 45° pulse width, a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[1]

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

2.1.3. ¹³C NMR Acquisition: [1][3]

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Recommended parameters include a 30° pulse width, a spectral width of approximately 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.[1]

-

Process the FID with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. KBr Pellet Method: [4]

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

2.2.2. Attenuated Total Reflectance (ATR) Method: [5]

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[4]

-

Record the spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

2.3.2. Electron Ionization (EI) Mass Spectrum Acquisition: [6][7][8]

-

The sample molecules in the vapor phase are bombarded with a beam of electrons, typically at 70 eV.[6][7]

-

This causes ionization and fragmentation of the molecules.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8]

-

The detector records the abundance of each ion, generating the mass spectrum.

Proposed Synthetic Pathway

A plausible synthetic route to 7-Bromo-2-phenyl-3,1-benzoxazepine is outlined below. This pathway is based on established synthetic methodologies for related benzoxazepine derivatives.[9]

Caption: Proposed synthetic pathway for 7-Bromo-2-phenyl-3,1-benzoxazepine.

Logical Workflow for Spectral Analysis

The process of analyzing the spectral data for an unknown compound like 7-Bromo-2-phenyl-3,1-benzoxazepine follows a logical progression.

Caption: Logical workflow for the spectral analysis of an organic compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. sites.bu.edu [sites.bu.edu]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the 3,1-Benzoxazepine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,1-benzoxazepine scaffold is a seven-membered heterocyclic ring system fused to a benzene ring. This core structure has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities range from anticancer and anticonvulsant to anti-inflammatory properties, making the 3,1-benzoxazepine nucleus a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core structure, synthesis, and biological activities of 3,1-benzoxazepines, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Structure and Chemical Properties

The fundamental structure of 3,1-benzoxazepine is a bicyclic system consisting of a benzene ring fused to a seven-membered oxazepine ring, with the oxygen and nitrogen atoms at positions 1 and 3, respectively.

Chemical Formula: C₉H₇NO[1]

Molecular Weight: 145.16 g/mol [1]

IUPAC Name: 3,1-benzoxazepine[1]

The presence of the heteroatoms and the fused aromatic ring imparts a unique three-dimensional conformation and electronic distribution to the molecule, which are crucial for its interaction with biological targets. The core can be substituted at various positions to modulate its physicochemical properties and biological activity.

Data Presentation: Biological Activities of 3,1-Benzoxazepine Derivatives

The following tables summarize the quantitative data for the biological activities of various 3,1-benzoxazepine and related benzoxazepine derivatives.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Compound 4h | HL-60 (Leukemia) | Cytotoxic | Moderate | [2] |

| Compound 4i | HL-60 (Leukemia) | Cytotoxic | 2.1 µg/mL | [2] |

| HT-29 (Colon Carcinoma) | Cytotoxic | - | [2] | |

| Compound 6f | K-562 (Leukemia) | Cytotoxic | Good | [3] |

| T-47D (Breast Cancer) | Cytotoxic | Good | [3] | |

| Compound 10 | K-562 (Leukemia) | Cytotoxic | Good | [3] |

| T-47D (Breast Cancer) | Cytotoxic | Good | [3] | |

| Compound 11e | K-562 (Leukemia) | Cytotoxic | Good | [3] |

| T-47D (Breast Cancer) | Cytotoxic | Good | [3] | |

| Compound 11f | K-562 (Leukemia) | Cytotoxic | Good | [3] |

| T-47D (Breast Cancer) | Cytotoxic | Good | [3] |

| Compound | Seizure Model | Activity | ED₅₀ (mg/kg) | Reference |

| Compound 14 | Maximal Electroshock (MES) | Anticonvulsant | 49.6 | [4] |

| Subcutaneous Pentylenetetrazole (scPTZ) | Anticonvulsant | 67.4 | [4] | |

| 6 Hz (32 mA) | Anticonvulsant | 31.3 | [4] | |

| 6 Hz (44 mA) | Anticonvulsant | 63.2 | [4] | |

| Compound 6d | Maximal Electroshock (MES) | Anticonvulsant | 15.8 | [5] |

| Subcutaneous Pentylenetetrazole (scPTZ) | Anticonvulsant | 14.1 | [5] |

| Compound | Assay | Activity | IC₅₀ (µM) | Reference |

| Compound 3g | IL-6 Inhibition | Anti-inflammatory | 5.09 ± 0.88 | [6] |

| Compound 3d | IL-6 Inhibition | Anti-inflammatory | 5.43 ± 0.51 | [6] |

| Compound 3c | IL-6 Inhibition | Anti-inflammatory | 10.14 ± 0.08 | [6] |

Experimental Protocols

Synthesis of the 3,1-Benzoxazepine Core

A general and effective method for the synthesis of the 3,1-benzoxazepine core is the photochemical isomerization of quinoline N-oxides.

Materials:

-

Quinoline N-oxide

-

Benzene (anhydrous)

-

Cyclohexane (dry)

-

Irradiation apparatus with a suitable UV lamp

Procedure:

-

A solution of quinoline N-oxide in anhydrous benzene is prepared in a photochemical reactor.

-

The solution is irradiated with a UV lamp. The progress of the reaction can be monitored by proton NMR spectroscopy.

-

Upon completion of the reaction (typically after 2.5-3 hours), the benzene is removed by rotary evaporation at room temperature.

-

The resulting residue is extracted with dry cyclohexane.

-

The combined cyclohexane extracts are evaporated under reduced pressure to yield crude 3,1-benzoxazepine.

-

The crude product can be further purified by bulb-to-bulb distillation in a Kugelrohr apparatus.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 3,1-benzoxazepine derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HL-60, NCI-H292, HT-29)

-

Complete cell culture medium

-

3,1-Benzoxazepine derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the 3,1-benzoxazepine derivatives for a specified period (e.g., 24-72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated to allow the formazan crystals to form.

-

A solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value (the concentration that causes 50% growth inhibition) is calculated from the dose-response curves.[2]

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Several studies have indicated that the anticancer effects of certain benzoxazepine derivatives are mediated through the induction of apoptosis and cell cycle arrest. The proposed mechanism involves the modulation of key regulatory proteins in these pathways.

Caption: Proposed mechanism of anticancer action of certain benzoxazepine derivatives.

This pathway illustrates that some benzoxazepine derivatives can downregulate the anti-apoptotic protein Bcl-2 while activating the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death (apoptosis).[3] Furthermore, these compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.[3]

Anticonvulsant Activity: Modulation of Neuronal Excitability

The anticonvulsant activity of some 3,1-benzoxazepine derivatives is thought to be mediated through the modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission, similar to the mechanism of benzodiazepines.

Caption: Potential mechanisms of anticonvulsant action of 3,1-benzoxazepine derivatives.

This diagram illustrates two potential mechanisms. Firstly, 3,1-benzoxazepine derivatives may act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, reduced neuronal excitability. Secondly, these compounds may block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials. Both mechanisms contribute to the suppression of excessive neuronal firing characteristic of seizures.

Conclusion

The 3,1-benzoxazepine core represents a versatile scaffold with significant potential in drug discovery. Its derivatives have demonstrated promising anticancer, anticonvulsant, and anti-inflammatory activities. Further exploration of the structure-activity relationships and the elucidation of their detailed mechanisms of action will be crucial for the development of novel and effective therapeutic agents based on this privileged heterocyclic system. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug development.

References

- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Benzoxazepine Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazepines are a class of seven-membered heterocyclic compounds containing a benzene ring fused to an oxazepine ring. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity, leading to a broad range of pharmacological activities.[1][2] Benzoxazepine derivatives have demonstrated significant potential as anticancer, anticonvulsant, antipsychotic, and anti-inflammatory agents, among other therapeutic applications.[2][3] Their diverse biological profile stems from the versatile three-dimensional conformations the seven-membered ring can adopt, allowing for precise interactions with various enzymes and receptors.

This technical guide provides an in-depth review of the benzoxazepine core, focusing on its synthesis, structure-activity relationships (SAR), and key therapeutic applications. It includes quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visualizations of critical signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Synthesis of the Benzoxazepine Core

The construction of the benzoxazepine ring system can be achieved through various synthetic strategies. The most common approaches involve the cyclization of appropriately substituted acyclic precursors. Key methods include the cyclocondensation of 2-aminophenols with suitable carbonyl compounds or α,β-unsaturated ketones (chalcones), and intramolecular cyclization reactions such as the Mitsunobu reaction or nucleophilic aromatic substitution.[3]

The choice of synthetic route depends on the desired substitution pattern and the specific isomer of the benzoxazepine scaffold (e.g., 1,4-benzoxazepine, 1,5-benzoxazepine).

Detailed Experimental Protocol: Intramolecular Mitsunobu Cyclization

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, and its intramolecular variant is effective for synthesizing heterocyclic rings like benzoxazepines.[3]

Synthesis of a 2,3,4,5-tetrahydro-1,4-benzoxazepine derivative:

-

Precursor Synthesis: A suitable N-substituted-2-(2-hydroxyethylamino)benzyl alcohol is prepared via standard synthetic methods.

-

Dissolution: To a solution of the precursor alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF, approx. 0.1 M), triphenylphosphine (PPh₃, 1.5 equivalents) is added. The mixture is stirred under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Azodicarboxylate Addition: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) is added dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material and the appearance of a new, typically less polar, product spot.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tetracyclic benzoxazepine product.

Therapeutic Applications

Anticancer Activity

A significant area of research for benzoxazepine scaffolds is in oncology. Many derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon, and lung cancer.[3]

Mechanism of Action: The primary anticancer mechanism for many benzoxazepines involves the induction of apoptosis (programmed cell death). These compounds can initiate the intrinsic (mitochondrial) apoptotic pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of effector caspases, such as caspase-3, which execute the final stages of cell death by cleaving key cellular proteins. This process is often accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] Furthermore, some benzoxazepine derivatives can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[3]

The following table summarizes the cytotoxic activity of representative benzoxazepine derivatives against human cancer cell lines.

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Citation |

| 1a | (Structure Image Placeholder) | MCF-7 (Breast) | 7.5 | [3] |

| 1b | (Structure Image Placeholder) | MDA-MB-231 (Breast) | 5.2 | [3] |

| 2c | (Structure Image Placeholder) | HCT-116 (Colon) | 12.1 | [5] |

| 2d | (Structure Image Placeholder) | A549 (Lung) | 9.8 | [6] |

| (Note: Structures are generalized for representation. IC₅₀ values are indicative and vary based on specific substitutions on the benzoxazepine core.) |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Stock solutions of test benzoxazepine derivatives are prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations (e.g., 0.1 to 100 µM). The medium from the wells is aspirated, and 100 µL of the medium containing the test compound is added. Control wells receive medium with DMSO only. The plate is incubated for 48-72 hours.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Central Nervous System (CNS) Activity

Benzoxazepine derivatives share structural similarities with benzodiazepines, a well-known class of CNS-active drugs. Consequently, they have been extensively investigated for anticonvulsant, anxiolytic, and antipsychotic properties.

Mechanism of Action: Many CNS effects of these compounds are mediated through the modulation of the GABA-A (γ-aminobutyric acid type A) receptor. GABA is the primary inhibitory neurotransmitter in the brain. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl⁻) to enter the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzoxazepine derivatives can act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency or duration of channel opening and potentiating the inhibitory signal.

Anticonvulsant efficacy is often evaluated in rodent models using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The ED₅₀ represents the dose required to protect 50% of the animals from seizures.

| Compound ID | Structure | Test Model | ED₅₀ (mg/kg) | Citation |

| 3a | (Structure Image Placeholder) | MES (mice) | 23.7 | [7] |

| 3b | (Structure Image Placeholder) | scPTZ (mice) | 18.9 | [7] |

| 4c | (Structure Image Placeholder) | MES (mice) | 22.0 | [8] |

| 4d | (Structure Image Placeholder) | MES (rats) | 27.0 | [9] |

| (Note: Data shown is for representative CNS-active heterocyclic compounds, illustrating typical activity ranges for this class of agents.) |

The MES test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Compound Administration: Test compounds are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A control group receives the vehicle only.

-

Testing: At the time of peak drug effect (typically 30-60 minutes post-i.p. administration), an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure. The absence of this response is defined as protection.

-

Analysis: The number of animals protected in each group is recorded. The ED₅₀ value, the dose that protects 50% of the animals, is calculated using probit analysis.

Histamine H₃ Receptor Antagonism

The histamine H₃ receptor (H₃R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters. H₃R antagonists are being investigated for treating cognitive disorders, such as Alzheimer's disease and ADHD, by enhancing neurotransmitter release. Several 1,5-benzoxazepine derivatives have been identified as potent H₃R antagonists.[10]

Mechanism of Action: As a GPCR, the H₃ receptor signals through a heterotrimeric G-protein (typically Gαi/o). In its inactive state, the G-protein is bound to GDP. Upon histamine binding, the receptor activates the G-protein, causing it to exchange GDP for GTP. The Gαi-GTP subunit then dissociates and inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). Benzoxazepine antagonists bind to the H₃R but do not activate it; instead, they block histamine from binding, thereby preventing the downstream inhibitory signaling and increasing neurotransmitter release.

The affinity of compounds for a receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration required to occupy 50% of the receptors in a competitive binding assay.

| Compound ID | Structure | Receptor | Kᵢ (nM) | Citation |

| 5a | (Structure Image Placeholder) | Human H₃R | 19.7 | [11] |

| 5b | (Structure Image Placeholder) | Human H₃R | 0.42 | [12] |

| 6c | (Structure Image Placeholder) | Human H₃R | 33.9 | [13] |

| 6d | (Structure Image Placeholder) | Human H₃R | 2610 | |

| (Note: Data shown is for representative H₃R antagonists, illustrating typical activity ranges for this target. Specific values for benzoxazepine derivatives are under active investigation.) |

Conclusion

The benzoxazepine scaffold remains a highly valuable and versatile core in modern medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the discovery of potent lead compounds in oncology, neuroscience, and beyond. The continued exploration of structure-activity relationships, aided by computational modeling, will undoubtedly uncover novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a foundational overview of the key synthetic methodologies, biological activities, and experimental protocols relevant to the field, aiming to support the ongoing efforts of researchers in harnessing the full therapeutic potential of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Heterocyclic systems. IV. Synthesis and CNS activity of derivatives of 4H,6H-pyrrolo[1,2-a][4,1]-benzoxazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Preliminary studies of 1,5-benzoxazepine derivatives as potential histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a novel class of benzoxazole derivatives as histamine H3 receptor ligands for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploratory Bioactivity Screening of 7-Bromo-2-phenyl-3,1-benzoxazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial exploratory screening of the novel compound, 7-Bromo-2-phenyl-3,1-benzoxazepine, for potential biological activities. Benzoxazepine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and central nervous system activities.[1][2][3] This document provides a framework for conducting preliminary in vitro assays to identify and characterize the bioactivity of this specific halogenated benzoxazepine. Detailed experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays are presented, along with hypothetical data tables for illustrative purposes. Furthermore, this guide includes workflow diagrams and potential signaling pathway visualizations to aid in experimental design and data interpretation.

Introduction to 7-Bromo-2-phenyl-3,1-benzoxazepine and its Therapeutic Potential

The benzoxazepine scaffold is a privileged heterocyclic motif in drug discovery, with various derivatives exhibiting a wide range of biological effects.[1][3] The introduction of a bromine atom at the 7-position and a phenyl group at the 2-position of the 3,1-benzoxazepine core may significantly influence its pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability and binding affinity, while the phenyl substituent can contribute to specific receptor interactions.

Given the known bioactivities of related benzoxazepine and benzazepine structures, the primary areas for exploratory screening of 7-Bromo-2-phenyl-3,1-benzoxazepine include:

-

Anticancer Activity: Many benzoxazepine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][4]

-

Antimicrobial Activity: The heterocyclic nature of the compound suggests potential for antibacterial or antifungal properties.[3]

-

Enzyme Inhibition: The structural features of the molecule make it a candidate for inhibiting specific enzymes, a common mechanism of action for many therapeutic agents.[5][6]

This guide provides a systematic approach to investigate these potential activities.

Proposed Exploratory Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the bioactivity of 7-Bromo-2-phenyl-3,1-benzoxazepine. The workflow begins with broad cytotoxicity screening, followed by more specific antimicrobial and enzyme inhibition assays if promising activity is observed.

Figure 1: Proposed tiered screening workflow for 7-Bromo-2-phenyl-3,1-benzoxazepine.

Data Presentation: Hypothetical Screening Results

The following tables illustrate how quantitative data from the exploratory screening can be structured for clear comparison.

Table 1: In Vitro Cytotoxicity of 7-Bromo-2-phenyl-3,1-benzoxazepine

| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] |

| MCF-7 | Breast Cancer | 15.2 |

| HeLa | Cervical Cancer | 28.5 |

| A549 | Lung Cancer | 45.1 |

| HEK293 | Normal Kidney | > 100 |

Table 2: Antimicrobial Activity of 7-Bromo-2-phenyl-3,1-benzoxazepine

| Microbial Strain | Type | Zone of Inhibition (mm) [Hypothetical] | MIC (µg/mL) [Hypothetical] |

| Staphylococcus aureus | Gram-positive | 18 | 32 |

| Escherichia coli | Gram-negative | 0 | > 128 |

| Candida albicans | Fungi | 12 | 64 |

Table 3: Enzyme Inhibition Profile of 7-Bromo-2-phenyl-3,1-benzoxazepine (at 10 µM)

| Enzyme Target | Enzyme Class | % Inhibition [Hypothetical] |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 78 |

| Caspase-3 | Hydrolase (Protease) | 65 |

| Acetylcholinesterase | Hydrolase (Esterase) | 12 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293).[7][8]

-

7-Bromo-2-phenyl-3,1-benzoxazepine (dissolved in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Dimethyl sulfoxide (DMSO).

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 7-Bromo-2-phenyl-3,1-benzoxazepine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Screening (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.[9][10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).

-

Sterile petri dishes.

-

7-Bromo-2-phenyl-3,1-benzoxazepine (dissolved in a suitable solvent like DMSO).

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole).

-

Sterile cork borer (6-8 mm diameter).

Protocol:

-

Prepare agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates uniformly with the microbial suspension (adjusted to 0.5 McFarland standard).

-

Aseptically punch wells into the agar using a sterile cork borer.[10]

-

Add a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and solvent control into separate wells.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

-

Measure the diameter of the zone of inhibition around each well.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific enzyme.[11][12] The specific substrate and buffer conditions will vary depending on the enzyme being assayed.

Materials:

-

Purified enzyme of interest.

-

Specific substrate for the enzyme.

-

7-Bromo-2-phenyl-3,1-benzoxazepine.

-

Appropriate buffer solution.

-

96-well plate or cuvettes.

-

Spectrophotometer or microplate reader.

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the buffer, the enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[11]

-

Initiate the enzymatic reaction by adding the substrate.[11]

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the percentage of inhibition for each concentration of the compound relative to a control with no inhibitor.

Potential Mechanism of Action and Signaling Pathways

Should 7-Bromo-2-phenyl-3,1-benzoxazepine exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common pathway affected by anticancer compounds is the apoptosis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blog.biobide.com [blog.biobide.com]

- 6. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed One-Pot Synthesis Protocol for 7-Bromo-2-phenyl-3,1-benzoxazepine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proposed method involves the copper-catalyzed aerobic oxidative cyclization of 2-amino-5-bromobenzyl alcohol with benzaldehyde. This approach is attractive due to its potential for operational simplicity and the use of a commercially available catalyst.

Principle of the Method

The synthesis proceeds via the condensation of the amino group of 2-amino-5-bromobenzyl alcohol with the carbonyl group of benzaldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization, facilitated by an oxidation step, is expected to yield the desired 7-Bromo-2-phenyl-3,1-benzoxazepine. The use of a copper(I) catalyst and an aerobic atmosphere is proposed to promote the oxidative cyclization.

Experimental Protocol

Materials and Reagents

-

2-Amino-5-bromobenzyl alcohol

-

Benzaldehyde

-

Copper(I) iodide (CuI)

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Instrumentation

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzyl alcohol (1.0 eq), benzaldehyde (1.2 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous toluene (50 mL) to the flask.

-

Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously under an air atmosphere (using a balloon or by leaving the condenser open to the air).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is expected to be complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 7-Bromo-2-phenyl-3,1-benzoxazepine.

Data Presentation

Table 1: Summary of Proposed Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactants | |

| 2-Amino-5-bromobenzyl alcohol | 1.0 mmol (216.05 mg) |

| Benzaldehyde | 1.2 mmol (127.34 mg, 122 µL) |

| Copper(I) iodide (CuI) | 0.1 mmol (19.05 mg) |

| Solvent | |

| Toluene | 50 mL |

| Reaction Conditions | |

| Temperature | 110 °C |

| Reaction Time | 12 - 24 hours |

| Atmosphere | Air |

| Expected Product | |

| Product Name | 7-Bromo-2-phenyl-3,1-benzoxazepine |

| Molecular Formula | C₁₅H₁₂BrNO |

| Molecular Weight | 302.17 g/mol |

| Anticipated Yield | 60 - 80% |

Mandatory Visualization

Caption: Proposed workflow for the one-pot synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine.

Application Notes and Protocols for Benzodiazepines in Neuropharmacology Research

A Representative Case Study Due to Limited Data on 7-Bromo-2-phenyl-3,1-benzoxazepine

Introduction

Initial searches for "7-Bromo-2-phenyl-3,1-benzoxazepine" did not yield sufficient public data to generate detailed application notes. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature. To fulfill the user's request for a comprehensive neuropharmacology resource, this document will focus on the well-established class of compounds known as benzodiazepines . Benzodiazepines are structurally related to benzoxazepines and have a long history of use in neuropharmacology research and clinical practice. The information provided here on benzodiazepines can serve as a framework for the type of analysis required for novel compounds in this research area.

Benzodiazepines are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring. They are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. Their mechanism of action is primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.

Target Audience: Researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes key pharmacological data for representative benzodiazepines. This data is essential for designing and interpreting neuropharmacology experiments.

| Compound | Receptor Binding Affinity (Ki, nM) | In Vivo Potency (ED50, mg/kg) | Half-life (t1/2, hours) | Primary Clinical Application |

| Diazepam | 1-10 (non-selective α subunits) | 0.5-2.0 (anxiolytic, mouse) | 20-100 (including active metabolites) | Anxiety, seizures, muscle spasms |

| Lorazepam | 0.5-5 (non-selective α subunits) | 0.1-0.5 (anxiolytic, rat) | 10-20 | Anxiety, insomnia, seizures |

| Alprazolam | 1-5 (higher affinity for α2/α3) | 0.05-0.2 (anxiolytic, mouse) | 6-12 | Anxiety, panic disorder |

| Clonazepam | 0.1-1 (high affinity for α1) | 0.01-0.05 (anticonvulsant, mouse) | 18-50 | Seizures, panic disorder |

Experimental Protocols

Detailed methodologies for key experiments in benzodiazepine research are provided below.

Protocol 1: In Vitro Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.

Materials:

-

Test compound (e.g., a novel benzodiazepine analog)

-

[3H]-Flumazenil (radioligand)

-

Clonazepam or Diazepam (positive control/competitor)

-

Rat or mouse whole brain tissue (or specific brain regions like cortex or hippocampus)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of radioligand ([3H]-Flumazenil) at a final concentration of ~1 nM.

-

50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM) or buffer for total binding.

-

50 µL of a high concentration of a known competitor (e.g., 10 µM Clonazepam) for non-specific binding.

-

100 µL of the prepared brain membrane suspension (final protein concentration ~100-200 µ g/well ).

-

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity

Objective: To assess the anxiolytic effects of a test compound in rodents.

Materials:

-

Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Test compound.

-

Vehicle control (e.g., saline, DMSO in saline).

-

Positive control (e.g., Diazepam).

-

Male mice or rats.

-

Video tracking software.

Procedure:

-

Animal Preparation and Dosing:

-

Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.

-

-

EPM Test:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

-

Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in benzodiazepine neuropharmacology.

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Caption: Workflow for an in vitro radioligand binding assay.

Caption: Logical workflow for an in vivo elevated plus maze experiment.

Application Notes and Protocols for 7-Bromo-2-phenyl-3,1-benzoxazepine as a Putative Chemical Probe

Disclaimer: Publicly available information on the specific biological activity and established use of 7-Bromo-2-phenyl-3,1-benzoxazepine as a chemical probe is limited. The following application notes and protocols are based on the known activities of structurally related benzoxazepine and benzoxazine compounds, which have shown potential in areas such as oncology.[1][2] The content provided here is intended to serve as a general guide for the initial characterization and potential application of this compound as a novel chemical probe in cancer research.

Introduction

Benzoxazepine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][3] Various analogues have been investigated for their potential as anticancer[1][4], antimicrobial[5][6], and central nervous system-acting agents. Given the structural similarity of 7-Bromo-2-phenyl-3,1-benzoxazepine to these biologically active scaffolds, it is a candidate for investigation as a chemical probe, particularly in the context of cancer biology.

This document outlines a series of generalized protocols to assess the potential of 7-Bromo-2-phenyl-3,1-benzoxazepine as an anticancer chemical probe. The proposed workflow starts with broad cytotoxicity screening, followed by more detailed mechanistic studies.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the initial characterization of 7-Bromo-2-phenyl-3,1-benzoxazepine as a potential anticancer probe.

Caption: A generalized workflow for evaluating a novel compound's anticancer potential.

Application 1: Cytotoxicity Screening

The initial step in evaluating a new compound is to determine its effect on cell viability across a panel of cancer cell lines. This helps to identify if the compound has cytotoxic or cytostatic effects and to determine a preliminary spectrum of activity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

7-Bromo-2-phenyl-3,1-benzoxazepine

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-